N~1~-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE
Overview
Description
N~1~-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled with a benzyl and phenylacetamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N~1~-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with different functional groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in organic synthesis.
Uniqueness
N~1~-BENZYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its combination of pyrazole, pyrimidine, and phenylacetamide moieties, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
N-benzyl-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c1-3-29-17-22(19(2)28-29)23-14-15-26-25(27-23)32-18-24(31)30(21-12-8-5-9-13-21)16-20-10-6-4-7-11-20/h4-15,17H,3,16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWMOSLXKKUUNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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